N-cinnamyl-N-(2H-tetraazol-5-yl)amine
Description
N-Cinnamyl-N-(2H-tetraazol-5-yl)amine is a heterocyclic compound featuring a tetrazole ring (2H-tetrazol-5-yl) linked to a cinnamyl group (C₆H₅-CH₂-CH=CH₂) via an amine bridge. The tetrazole moiety is a five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric properties, often mimicking carboxylic acids in drug design to enhance metabolic stability and bioavailability .
Properties
CAS No. |
869943-16-8 |
|---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23g/mol |
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C10H11N5/c1-2-5-9(6-3-1)7-4-8-11-10-12-14-15-13-10/h1-7H,8H2,(H2,11,12,13,14,15)/b7-4+ |
InChI Key |
ZNIMLGFSORUQOE-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNC2=NNN=N2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNC2=NNN=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Phenyl-2H-Tetrazol-5-amine
- Structure : Phenyl group directly attached to the tetrazole-5-amine.
- Properties : Simpler aromatic substituent lacking the cinnamyl’s propenyl chain. Exhibits moderate hydrogen-bonding capacity due to the NH group. Used as a precursor in kinase inhibitor synthesis .
- Key Difference : The absence of the cinnamyl group reduces lipophilicity (predicted logP: 1.2 vs. ~2.5 for the cinnamyl derivative), impacting membrane permeability .
N,N-Dibenzyl-2H-Tetrazol-5-amine
- Structure : Two benzyl groups attached to the tetrazole-amine nitrogen.
- Properties: Higher molecular weight (C₁₅H₁₅N₅, MW: 265.3 g/mol) compared to N-cinnamyl-N-(2H-tetrazol-5-yl)amine (estimated MW: ~243.3 g/mol).
- Synthesis : Prepared via alkylation of tetrazole-5-amine with benzyl halides, a method adaptable for cinnamyl derivatives .
N-((1H-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide
- Structure : Tetrazole linked to a polyethylene glycol-like chain.
- Properties : Increased water solubility due to the ethoxyacetamide group. Demonstrates the versatility of tetrazole-amine derivatives in drug conjugation .
Physicochemical Properties
| Property | N-Cinnamyl-N-(2H-tetraazol-5-yl)amine | N,N-Dibenzyl-2H-tetrazol-5-amine | N-Phenyl-2H-tetrazol-5-amine |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁N₅ (estimated) | C₁₅H₁₅N₅ | C₇H₇N₅ |
| Molecular Weight (g/mol) | 243.3 | 265.3 | 169.2 |
| logP (Predicted) | ~2.5 | 3.1 | 1.2 |
| Solubility | Low (lipophilic cinnamyl) | Moderate (benzyl groups) | Moderate |
| Stability | Potential oxidative instability (allyl group) | High (stable benzyl substituents) | High |
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